molecular formula C12H17NO2 B1454032 N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide CAS No. 1153552-30-7

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide

Cat. No.: B1454032
CAS No.: 1153552-30-7
M. Wt: 207.27 g/mol
InChI Key: AWMWBUBNLBTXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a methylphenyl group attached to the propanamide backbone

Scientific Research Applications

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately influence cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. The compound’s metabolism often involves hydroxylation and conjugation reactions, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules are often compartment-specific .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylpropanoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-3-(4-methylphenyl)propanamide.

    Reduction: Formation of N-(2-aminoethyl)-3-(4-methylphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-phenylpropanamide
  • N-(2-hydroxyethyl)-3-(4-chlorophenyl)propanamide
  • N-(2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-2-4-11(5-3-10)6-7-12(15)13-8-9-14/h2-5,14H,6-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMWBUBNLBTXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxyethyl)-3-(4-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.